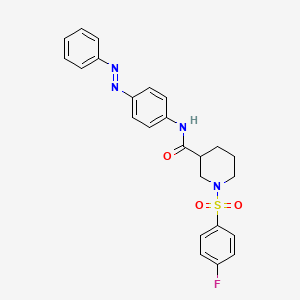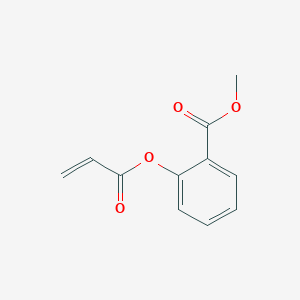![molecular formula C14H18NO2S B14148313 [4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl CAS No. 99539-10-3](/img/structure/B14148313.png)
[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- is a complex organic compound that features a pyridine ring, a thienyl group, and multiple methyl groups
Preparation Methods
The synthesis of 1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- can be achieved through several synthetic routes. One common method involves the Vilsmeier formylation of thienylpyrroles, where the pyrrole or thiophene ring is functionalized using reagents like Vilsmeier-Haack reagent or metalation followed by reaction with dimethylformamide . Industrial production methods may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Condensation: The formyl group can participate in condensation reactions, forming imines or Schiff bases when reacted with amines.
Scientific Research Applications
1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- involves its interaction with various molecular targets. The formyl group can form hydrogen bonds and participate in nucleophilic addition reactions, while the thienyl and pyridine rings can engage in π-π stacking interactions and coordinate with metal ions. These interactions contribute to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- can be compared with similar compounds such as:
4-(5-Formyl-2-thienyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a pyridinyloxy group.
5-(2-Furyl)-1-methyl-1H-imidazole: Contains a furyl group instead of a thienyl group, leading to different reactivity and applications.
The uniqueness of 1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- lies in its combination of a pyridine ring, thienyl group, and multiple methyl groups, which confer distinct electronic and steric properties.
Properties
CAS No. |
99539-10-3 |
|---|---|
Molecular Formula |
C14H18NO2S |
Molecular Weight |
264.37 g/mol |
InChI |
InChI=1S/C14H18NO2S/c1-13(2)7-10(8-14(3,4)15(13)17)12-6-5-11(9-16)18-12/h5-7,9H,8H2,1-4H3 |
InChI Key |
ZUXLWXFVFUIICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(N1[O])(C)C)C2=CC=C(S2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


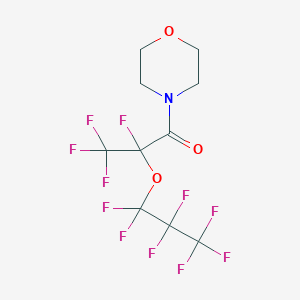
![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
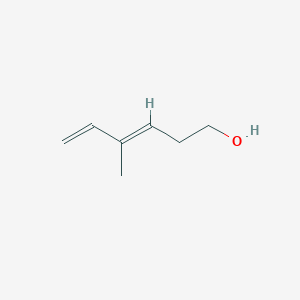
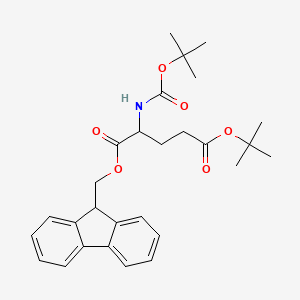
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)
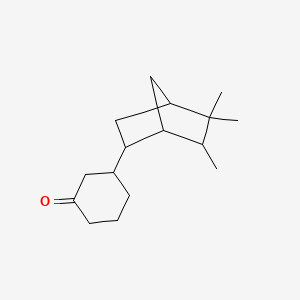
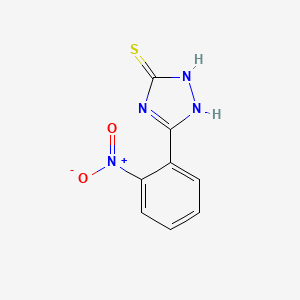
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)
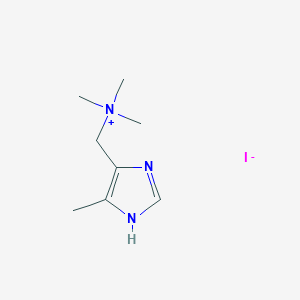
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
